Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a benzothiophene core, a thiazole ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzothiophene, under acidic conditions.
Introduction of the Dichloro Substituents: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thiazole Ring: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the dichlorobenzothiophene derivative with the thiazole ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the benzothiophene core can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzothiophene core and thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.
Benzothiophene derivatives: Similar core structure but may lack the thiazole ring or specific substitutions.
Thiazole derivatives: Similar ring structure but may lack the benzothiophene core or specific substitutions.
Uniqueness
The uniqueness of this compound lies in its combination of a benzothiophene core with a thiazole ring and specific functional groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with potential therapeutic applications. Its structure includes a thiazole moiety, which is often associated with various biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15Cl2N O3S2, with a molecular weight of 440.4 g/mol. The IUPAC name is this compound. The compound features a dichlorobenzothiophene ring linked to a thiazole, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Antioxidant Activity : Compounds containing thiazole rings have shown promising antioxidant properties. For instance, derivatives of 4-methylthiazole demonstrated free radical scavenging activity with varying IC50 values, suggesting that this compound could exhibit similar effects .
- Xanthine Oxidase Inhibition : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Some derivatives showed significant inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM . This suggests that the compound may also possess similar enzyme-inhibiting properties.
- Antimicrobial Activity : Thiazole-containing compounds have been studied for their antimicrobial effects. For example, certain thiazole derivatives have demonstrated activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of several thiazole derivatives using DPPH radical scavenging assays. The findings indicated that some compounds exhibited significant antioxidant activity comparable to established antioxidants .
- Inhibition of Xanthine Oxidase : In another study focusing on xanthine oxidase inhibitors, specific thiazole derivatives were synthesized and tested for their inhibitory effects. The most potent inhibitors had IC50 values significantly lower than those of standard drugs like febuxostat . This positions this compound as a potential lead compound for further development.
Research Findings Summary Table
Properties
Molecular Formula |
C15H10Cl2N2O3S2 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
methyl 2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c1-6-11(14(21)22-2)24-15(18-6)19-13(20)12-10(17)9-7(16)4-3-5-8(9)23-12/h3-5H,1-2H3,(H,18,19,20) |
InChI Key |
MRNNSMZNLASOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.